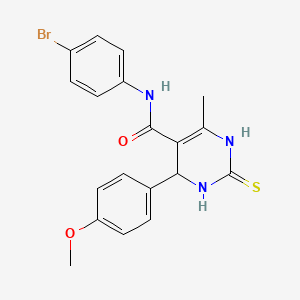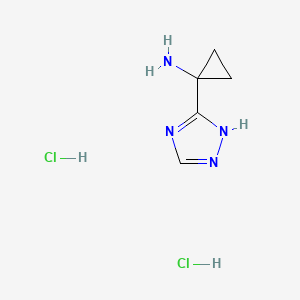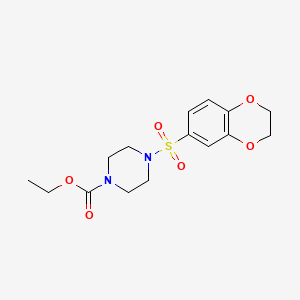
2-(Hydroxymethyl)pyrimidin-4(3H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyrimidin-4(3H)-ones often involves the reaction of readily available α-substituted β-ketoesters . These are transformed into the corresponding acyl enamines, which are then cyclized to give intermediates. These intermediates are then converted into highly functionalized pyrimidinones .Molecular Structure Analysis
The molecular structure of pyrimidin-4(3H)-ones is characterized by a pyrimidine ring. This ring structure is common in many biological molecules and pharmaceuticals .Chemical Reactions Analysis
Pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, they can be synthesized from α-substituted β-ketoesters through a series of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4(3H)-ones can vary greatly depending on the specific compound. Factors such as the presence of different substituents on the pyrimidine ring can significantly influence these properties .Scientific Research Applications
Corrosion Inhibition : A study by Shetty et al. (2017) found that pyrimidine derivatives, including those related to 2-(Hydroxymethyl)pyrimidin-4(3H)-one HCl, can be effective in inhibiting the corrosion of mild steel in hydrochloric acid solution. This suggests their potential application in industrial corrosion protection.
Pharmaceutical Applications : La Motta et al. (2007) discovered that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit activity as aldose reductase inhibitors and possess significant antioxidant properties. These findings highlight the potential therapeutic applications of these compounds in pharmaceuticals.
Metal Surface Treatment : According to Yadav et al. (2015), new pyrimidine derivatives are efficient inhibitors for the corrosion of mild steel in acidic medium. This research underscores the importance of these compounds in the field of metal surface treatment and protection.
Chemical Synthesis and Characterization : Holmes et al. (2016) demonstrated the synthesis of novel hydroxymethyl-substituted fused heterocycles, including pyrimidin-4(3H)-one derivatives. This study contributes to the development of new synthetic methods in chemistry.
Protein Interaction Studies : Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin. This research provides insights into the binding properties of pyrimidine derivatives with proteins, which is crucial in biochemical and pharmaceutical research.
Energetic and Structural Analysis : The study by Galvão et al. (2014) explored the energetic study of 4(3H)-pyrimidinone. This research offers a deeper understanding of the structure and energetic properties of pyrimidine derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-3-4-6-2-1-5(9)7-4;/h1-2,8H,3H2,(H,6,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUKLBZUTVVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2966151.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2966155.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)
![methyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2966164.png)


![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)